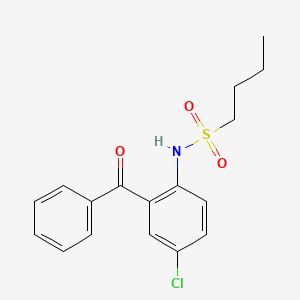

N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-Benzoyl-4-chlorophenyl)butane-1-sulfonamide” is a useful research chemical with the CAS number 392305-35-0 . It has a molecular weight of 351.85 and a molecular formula of C17H18ClNO3S .

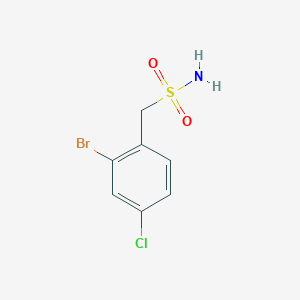

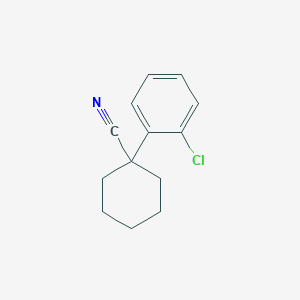

Molecular Structure Analysis

The IUPAC name for this compound is N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide . Its structure consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 351.85 and a molecular formula of C17H18ClNO3S . It is typically stored at 0-8 °C .Aplicaciones Científicas De Investigación

- Tailor-Made Amino Acids : N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide serves as a precursor for tailor-made α-amino acids. Researchers have utilized Ni(II) complexes of Schiff bases derived from glycine and chiral tridentate ligands to achieve stereo-controlled synthesis of amino acids . These amino acids play crucial roles in drug development and biological processes.

- Derivatives Synthesis : Scientists have explored the pharmacological activities of newly synthesized derivatives containing N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide. These derivatives exhibit potential antimicrobial and anticancer properties .

- Large-Scale Synthesis : Researchers have successfully scaled up the synthesis of N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide and its HCl salt. The use of soluble organic base DBU (instead of traditional carbonate bases) has improved process efficiency, safety, and yield .

- Chloroacetylation of Benzophenone : The compound is synthesized via chloroacetylation of 2-amino-5-chlorobenzophenone, followed by further reactions with substituted phenylpiperazines .

- Chiral Tridentate Ligands : Researchers have focused on practicality, scalability, cost-structure, and recyclability of chiral tridentate ligands in the synthesis of tailor-made amino acids using Ni(II) complexes. These ligands play a crucial role in achieving enantioselectivity .

Medicinal Chemistry and Drug Design

Antimicrobial and Anticancer Agents

Organic Synthesis

Chloroacetylation Reactions

Chiral Ligand Development

Stereochemistry and Enantiopurity

Propiedades

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO3S/c1-2-3-11-23(21,22)19-16-10-9-14(18)12-15(16)17(20)13-7-5-4-6-8-13/h4-10,12,19H,2-3,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGQVHGBAPUGIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2421104.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2421105.png)

![2-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2421107.png)

![2-Benzyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-{2-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B2421114.png)

![2-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2421115.png)

![1-chloro-N-[2-ethoxy-5-(morpholine-4-sulfonyl)phenyl]isoquinoline-3-carboxamide](/img/structure/B2421118.png)

![(E)-1-[4-(3-methoxyphenyl)piperazino]-2-phenyl-3-(2-thienyl)-2-propen-1-one](/img/structure/B2421121.png)

![2-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2421127.png)